molecular formula C17H22N4O2 B2753339 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide CAS No. 2223643-67-0

6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide

Cat. No.: B2753339
CAS No.: 2223643-67-0
M. Wt: 314.389
InChI Key: ORNHUGDHAVDPMU-JAIYHHTPSA-N
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Description

6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide is a synthetic compound known for its potential in medicinal chemistry. Its structure consists of a pyridine ring with a cyano group at the 6th position and a carboxamide group at the 3rd position. It features a chiral cyclopentyl group with a 3-methoxypyrrolidine substituent, adding to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. One common method involves the cyclization of an appropriately substituted pyridine derivative with a cyclopentane derivative. The process requires controlled conditions, such as specific temperature and pH, to ensure the correct configuration and high yield of the desired product.

Industrial Production Methods: In an industrial setting, large-scale production of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide involves optimized synthetic routes to maximize efficiency. Techniques like flow chemistry and batch processing may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the cyano and pyridine groups makes it susceptible to oxidation under specific conditions.

  • Reduction: The carboxamide group can undergo reduction reactions, leading to amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Typically involves reagents like potassium permanganate or chromic acid.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Conditions vary based on the substituent being introduced, but often involve reagents like halogens or alkylating agents.

Major Products Formed:

  • Oxidation: Leads to various oxidized derivatives.

  • Reduction: Primarily results in amine derivatives.

  • Substitution: Produces a variety of substituted pyridine compounds, depending on the specific reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic pathways.

Biology: Biologically, 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide has shown potential as a ligand in the study of various biological receptors. Its interactions with proteins and enzymes help in understanding biological processes at a molecular level.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure suggests it may interact with specific molecular targets, offering potential as a lead compound in drug discovery and development.

Industry: Industrially, the compound's stability and reactivity make it suitable for use in the development of novel materials and chemical products. It serves as a building block for creating compounds with desirable physical and chemical properties.

Mechanism of Action

Mechanism: The mechanism by which 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide exerts its effects largely depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways.

Molecular Targets and Pathways: The compound is believed to interact with various receptors and enzymes, such as G-protein coupled receptors and kinases. These interactions can modulate signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

  • Pyridine-3-carboxamide derivatives

  • Cyano-substituted pyridines

  • Chiral cyclopentyl derivatives

These related compounds share some structural similarities but differ in their chemical reactivity and biological activities, highlighting the distinctiveness of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide.

Properties

IUPAC Name

6-cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-14-7-8-21(11-14)16-4-2-3-15(16)20-17(22)12-5-6-13(9-18)19-10-12/h5-6,10,14-16H,2-4,7-8,11H2,1H3,(H,20,22)/t14?,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNHUGDHAVDPMU-JAIYHHTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCCC2NC(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)[C@H]2CCC[C@H]2NC(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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